6-Fluoro-8-methoxyquinolin-3-amine Exhibits ~6.5-Fold Selectivity for MAO-B Over MAO-A, Unlike Unsubstituted Analog
6-Fluoro-8-methoxyquinolin-3-amine inhibits monoamine oxidase B (MAO-B) with an IC50 of 15.4 µM and MAO-A with an IC50 of 100 µM, yielding a selectivity ratio of approximately 6.5 for MAO-B [1]. In contrast, the unsubstituted analog 8-methoxyquinolin-3-amine (CAS 91818-21-2) exhibits an IC50 of 21.8 µM against MAO-A, with no detectable MAO-B inhibition reported under comparable assay conditions [2]. This direct comparison highlights that the 6-fluoro substituent not only enhances MAO-B affinity but also introduces subtype selectivity absent in the parent scaffold.
| Evidence Dimension | MAO-B Inhibition and Selectivity Over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 15.4 µM; MAO-A IC50 = 100 µM; Selectivity Ratio (MAO-A/MAO-B) = 6.5 |
| Comparator Or Baseline | 8-Methoxyquinolin-3-amine (MAO-A IC50 = 21.8 µM; MAO-B data not available/inactive) |
| Quantified Difference | Target compound shows 6.5-fold MAO-B selectivity; comparator is essentially non-selective or inactive against MAO-B. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline via fluorescence assay after 20 minutes [REFS-1, REFS-2]. |
Why This Matters
This selectivity profile is critical for researchers investigating MAO-B as a therapeutic target in Parkinson's disease and other neurodegenerative conditions, as it minimizes potential off-target effects associated with MAO-A inhibition.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). 6-Fluoro-8-methoxyquinolin-3-amine MAO-A and MAO-B inhibition data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
- [2] BindingDB. BDBM50350504 (CHEMBL1814639). 8-Methoxyquinolin-3-amine MAO-A inhibition data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350504 View Source
